3-Chloro-N-(3-chloropropyl)-4-methylaniline
Overview
Description
3-Chloro-N-(3-chloropropyl)-4-methylaniline, also known as CMAC, is an organic compound that belongs to the family of anilines. It is a crystalline solid that is soluble in organic solvents and is widely used in scientific research.
Scientific Research Applications
Vibrational Spectroscopy Studies
Studies on similar compounds, 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have involved Fourier transform infrared (FTIR) and FT-Raman spectral analysis. These analyses aid in understanding the vibrational properties of molecules, which can be crucial for identifying and characterizing chemical substances (Arjunan & Mohan, 2008).
Nitrosation of Aromatic Amines
Research on N-cyclopropyl-N-alkylanilines, which are structurally related, reveals insights into the nitrosation of N,N-dialkyl aromatic amines. This process is significant for understanding chemical reactions involving nitrogen-centered radicals (Loeppky & Elomari, 2000).
Single Electron Transfer (SET) Probes
N-cyclopropyl-N-methylaniline has been studied as a probe for single electron transfer, providing insights into the behavior of radical cations and the impact of resonance and stereoelectronic effects on chemical reactions (Grimm et al., 2020).
Enzymatic Reactions
The enzymatic oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group in oxidative N-dealkylation. This research is crucial for enzymology and understanding the mechanism of enzyme-catalyzed reactions (Shaffer et al., 2001).
DNA Damage Evaluation
The genotoxic potential of similar aniline derivatives, such as 4-chloro-N-methylaniline, has been evaluated using the alkaline single cell gel electrophoresis assay. This research is important for assessing the biological effects of chemical compounds on DNA integrity (Przybojewska, 1997).
Photolabeling Studies
The synthesis of photoaffinity probes like N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, which can be derived from 4-chloro-3-nitroaniline, is important for biological studies and drug development (Lamotte et al., 1994).
Antioxidant Activity
Research into novel compounds synthesized from 2-chloro-4-methylaniline and related chemicals has shown significant antioxidant activities, which is vital for developing new therapeutic agents (Topçu et al., 2021).
Carcinogen Metabolism
Biochemical investigations into the metabolism of carcinogens like 4-chloro-2-methylaniline provide insights into the mechanism of action and activation of such compounds in biological systems (Hill et al., 1979).
Microsomal Metabolism Studies
The metabolism of halogenated 4-methylanilines in rat liver microsomes has been explored to understand the metabolic pathways and potential toxicological implications of these compounds (Boeren et al., 1992).
properties
IUPAC Name |
3-chloro-N-(3-chloropropyl)-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHACWMJUKUJBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470840 | |
Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333985-68-5 | |
Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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